8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
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Overview
Description
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorinated heptyl chain and a triazaspirodecane core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazaspirodecane Core: This step involves the cyclization of a suitable precursor to form the triazaspirodecane ring system.
Introduction of the Fluoroheptyl Chain: The fluoroheptyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorinated chain.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The fluorinated chain and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. The fluorinated chain and triazaspirodecane core allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
8-(7-Chloroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a chlorine atom instead of fluorine.
8-(7-Bromoheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a bromine atom instead of fluorine.
8-(7-Iodoheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorinated heptyl chain in 8-(7-Fluoroheptyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications where these properties are desired.
Properties
CAS No. |
102504-79-0 |
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Molecular Formula |
C21H32FN3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
8-(7-fluoroheptyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H32FN3O/c1-23-18-25(19-10-6-5-7-11-19)21(20(23)26)12-16-24(17-13-21)15-9-4-2-3-8-14-22/h5-7,10-11H,2-4,8-9,12-18H2,1H3 |
InChI Key |
OLCJABOSXQSHFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCCCCCF)C3=CC=CC=C3 |
Origin of Product |
United States |
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